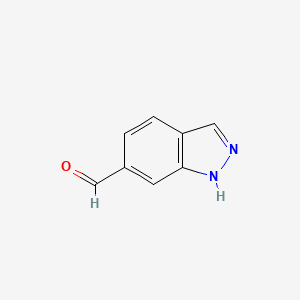

1H-indazole-6-carbaldehyde

Overview

Description

“1H-indazole-6-carbaldehyde” is a chemical compound with the empirical formula C8H6N2O . It is also known as “6-Formyl-1H-indazole” and has a molecular weight of 146.15 . The compound is typically in the form of a powder .

Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .

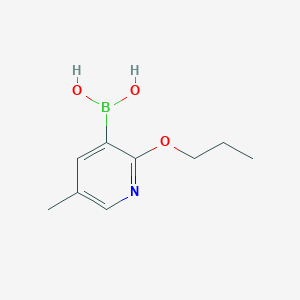

Molecular Structure Analysis

The molecular structure of “1H-indazole-6-carbaldehyde” can be represented by the SMILES string O=Cc1ccc2cn[nH]c2c1 . This indicates that the compound contains a carbonyl group (C=O) attached to an indazole ring.

Chemical Reactions Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Physical And Chemical Properties Analysis

“1H-indazole-6-carbaldehyde” is a white to yellow to brown powder . It has a melting point range of 180°C to 185°C .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial agents .

HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors are crucial in the treatment of HIV as they prevent the virus from maturing and being able to infect other cells.

Serotonin Receptor Antagonists

Indazole derivatives are also used as serotonin receptor antagonists . These compounds can block the action of serotonin (a neurotransmitter), which can help in the treatment of several conditions such as anxiety, depression, and certain types of pain.

Aldose Reductase Inhibitors

Indazole-containing compounds have been used as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose. Inhibiting this enzyme can be beneficial in the management of complications of diabetes.

Acetylcholinesterase Inhibitors

Indazole derivatives have been applied in producing acetylcholinesterase inhibitors . These inhibitors can increase the level and duration of action of the neurotransmitter acetylcholine and are used in the treatment of Alzheimer’s disease and other types of dementia.

Phosphoinositide 3-Kinase δ Inhibitors

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This enzyme plays a key role in the immune response and its inhibition can help in the treatment of inflammatory and autoimmune diseases.

Synthetic Approaches

The synthesis of 1H- and 2H-indazoles has been a focus of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

C-H Activation and C-N/N-N Coupling

A recent advancement in the synthesis of 1H-indazoles involves a rhodium and copper catalyzed C-H activation and C-N/N-N coupling . This method provides a new pathway for the synthesis of 1H-indazoles.

Mechanism of Action

Target of Action

1H-Indazole-6-carbaldehyde is a derivative of the indazole class of compounds. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been used in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Therefore, the primary targets of 1H-indazole-6-carbaldehyde could be these enzymes and receptors.

Biochemical Pathways

The biochemical pathways affected by 1H-indazole-6-carbaldehyde would depend on its specific targets. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of 1H-indazole-6-carbaldehyde’s action would be determined by its specific targets and the pathways they are involved in. For example, if it inhibits phosphoinositide 3-kinase δ, it could potentially suppress cell growth and proliferation .

Safety and Hazards

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry .

properties

IUPAC Name |

1H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWYTTXTJFDYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazole-6-carbaldehyde | |

CAS RN |

669050-69-5 | |

| Record name | 1H-indazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

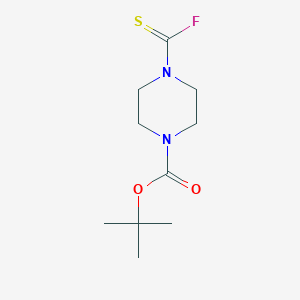

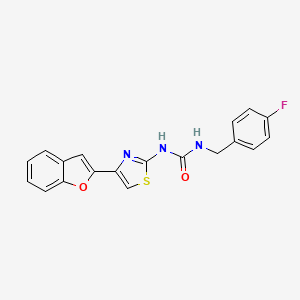

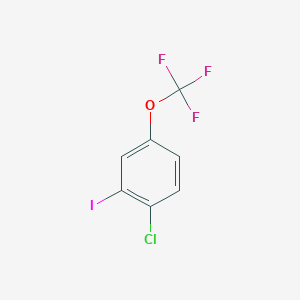

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2382260.png)

![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)